3-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
3-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting a suitable thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Introduction of the Fluoro Group: The fluoro group is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Benzamide Moiety: The final step involves the coupling of the thiadiazole derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: It is being investigated for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or proteins involved in cellular processes, leading to its antimicrobial or anticancer effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-trifluoromethylbenzoic acid, 2-methoxyethyl ester
- 3-fluoro-N-(2-methoxyethyl)-5-methylbenzamide
Uniqueness
Compared to similar compounds, 3-fluoro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide stands out due to its unique combination of a fluoro group, a methoxyethyl sulfanyl group, and a thiadiazole ring
Properties
Molecular Formula |
C12H12FN3O2S2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-fluoro-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C12H12FN3O2S2/c1-18-5-6-19-12-16-15-11(20-12)14-10(17)8-3-2-4-9(13)7-8/h2-4,7H,5-6H2,1H3,(H,14,15,17) |
InChI Key |
VQEQVAYGFKDWNO-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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